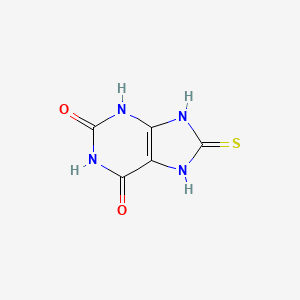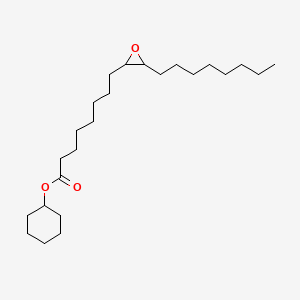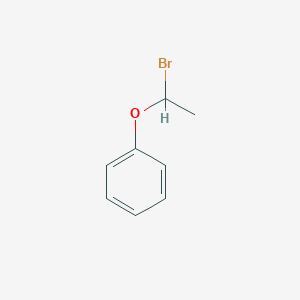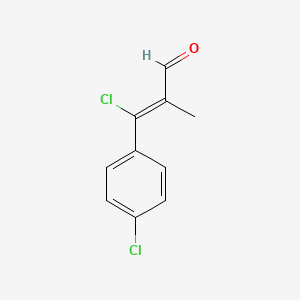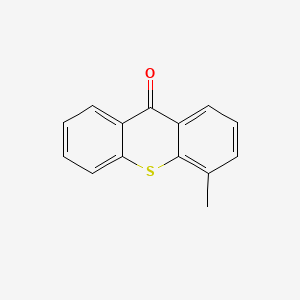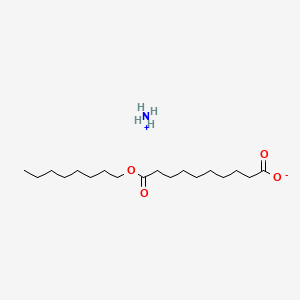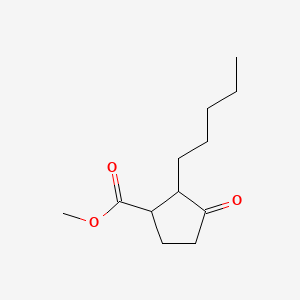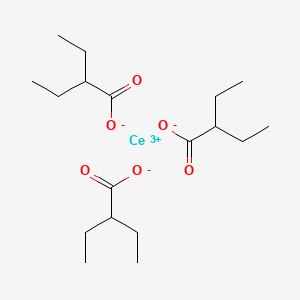
tert-Pentadecanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Pentadecanethiol: is an organic compound with the chemical formula C15H32S . It is a thiol, which means it contains a sulfur-hydrogen (S-H) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Pentadecanethiol can be synthesized through several methods. One common approach involves the reaction of pentadecane with sulfur and hydrogen gas under high pressure and temperature. This process typically requires a catalyst, such as a metal sulfide, to facilitate the reaction. The reaction conditions often include temperatures ranging from 200 to 300 degrees Celsius and pressures of 10 to 20 atmospheres.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that can handle the high pressures and temperatures required for the synthesis. The process involves continuous feeding of the reactants into the reactor, where they are mixed and heated to the desired conditions. The product is then separated and purified using distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Pentadecanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of hydrocarbons. This reaction typically requires a reducing agent such as lithium aluminum hydride.
Substitution: Thiols can participate in substitution reactions where the sulfur-hydrogen group is replaced by another group. For example, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Pentadecanethiol is used as a building block in organic synthesis. It can be used to introduce thiol groups into larger molecules, which can then be further modified to create a wide range of chemical compounds.
Biology: In biological research, thiols like this compound are used to study protein structure and function. Thiol groups can form disulfide bonds, which are important for the stability and activity of many proteins.
Medicine: Thiols have potential applications in medicine due to their antioxidant properties. This compound can be used in the development of drugs that protect cells from oxidative damage.
Industry: In industrial applications, this compound is used as a stabilizer in the production of polymers and as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The mechanism of action of tert-Pentadecanethiol involves its ability to donate or accept electrons through its sulfur-hydrogen group. This property allows it to participate in redox reactions, where it can either be oxidized to form disulfides or reduced to form hydrocarbons. The thiol group can also form covalent bonds with other molecules, making it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
n-Pentadecanethiol: Similar in structure but lacks the tertiary carbon atom.
tert-Dodecanethiol: Shorter carbon chain but similar reactivity.
tert-Octadecanethiol: Longer carbon chain but similar reactivity.
Uniqueness: tert-Pentadecanethiol is unique due to its specific carbon chain length and the presence of a tertiary carbon atom. This structure gives it distinct physical and chemical properties compared to other thiols. For example, the tertiary carbon atom can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
2-methyltetradecane-2-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32S/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h16H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWMCHBYMOTRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)(C)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26544-03-6 |
Source


|
| Record name | tert-Pentadecanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-pentadecanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

